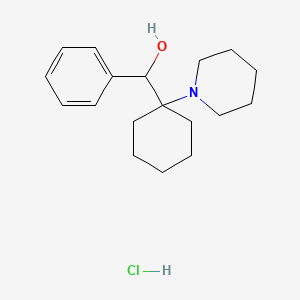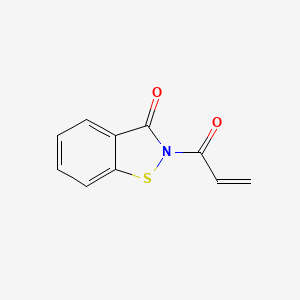![molecular formula C10H13NO4S B14339676 1-[3-(Methanesulfinyl)propoxy]-4-nitrobenzene CAS No. 105412-24-6](/img/structure/B14339676.png)
1-[3-(Methanesulfinyl)propoxy]-4-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Methanesulfinyl)propoxy]-4-nitrobenzene is an organic compound characterized by the presence of a nitro group attached to a benzene ring, along with a methanesulfinyl group linked through a propoxy chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Methanesulfinyl)propoxy]-4-nitrobenzene typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong acids or bases, along with specific solvents to facilitate the desired transformations .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for scaling up the synthesis while maintaining safety and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(Methanesulfinyl)propoxy]-4-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The methanesulfinyl group can be further oxidized to a sulfone under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Electrophiles like halogens or sulfonyl chlorides in the presence of Lewis acids.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
1-[3-(Methanesulfinyl)propoxy]-4-nitrobenzene has found applications in several areas of scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-[3-(Methanesulfinyl)propoxy]-4-nitrobenzene exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the methanesulfinyl group may interact with nucleophiles. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
1-[3-(Methanesulfonyl)propoxy]-4-nitrobenzene: Similar structure but with a sulfone group instead of a sulfoxide.
1-[3-(Methanesulfinyl)propoxy]-4-aminobenzene: Similar structure but with an amine group instead of a nitro group.
Uniqueness: The presence of both a nitro and a methanesulfinyl group allows for diverse chemical transformations and interactions .
Properties
CAS No. |
105412-24-6 |
|---|---|
Molecular Formula |
C10H13NO4S |
Molecular Weight |
243.28 g/mol |
IUPAC Name |
1-(3-methylsulfinylpropoxy)-4-nitrobenzene |
InChI |
InChI=1S/C10H13NO4S/c1-16(14)8-2-7-15-10-5-3-9(4-6-10)11(12)13/h3-6H,2,7-8H2,1H3 |
InChI Key |
GGPZVXSSVPXUQG-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)CCCOC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


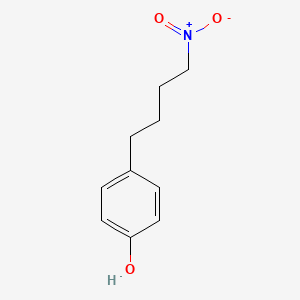

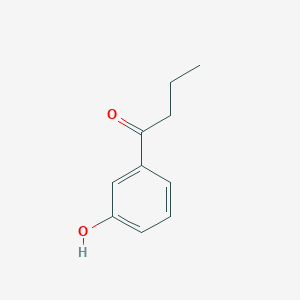
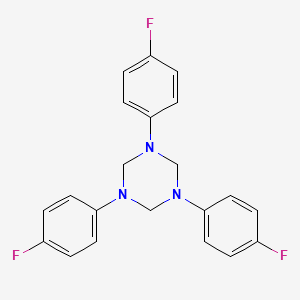
![1-Azabicyclo[3.2.1]octane-7-carboxamide](/img/structure/B14339620.png)

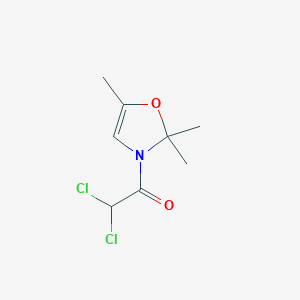
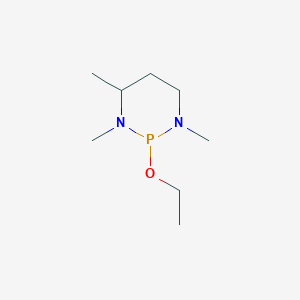

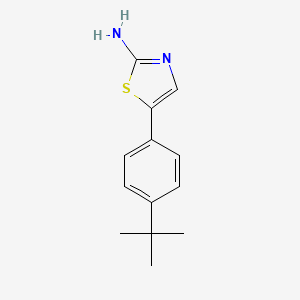
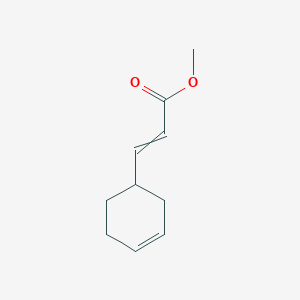
![Benzenesulfonic acid, 2-amino-4-[(sulfomethyl)amino]-](/img/structure/B14339660.png)
